1-Amino-2,2,4-trimethylpentan-3-ol hydrochloride

asymmetric synthesis chiral auxiliary steric parameter

Chiral β-amino alcohol building block featuring an additional C4 isopropyl substituent, offering enhanced steric bulk beyond valinol and tert-leucinol for asymmetric synthesis. The hydrochloride salt ensures accurate gravimetric dispensing and precise stoichiometric control during catalyst complex formation. • Extended steric profile: Co(III)-salen binding scales with steric bulk; ideal where valinol fails to deliver >98% ee in cyclopropanation. • HCl salt form (mp 113-115 °C) supports anhydrous catalyst preparation and selective crystallization protocols. • Dual purity tiers (≥95% and NLT 98%) from multiple vendors enable quality-matched procurement for method development and scale-up.

Molecular Formula C8H20ClNO
Molecular Weight 181.7 g/mol
CAS No. 1423033-87-7
Cat. No. B1376595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2,2,4-trimethylpentan-3-ol hydrochloride
CAS1423033-87-7
Molecular FormulaC8H20ClNO
Molecular Weight181.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(C)(C)CN)O.Cl
InChIInChI=1S/C8H19NO.ClH/c1-6(2)7(10)8(3,4)5-9;/h6-7,10H,5,9H2,1-4H3;1H
InChIKeyHDUWJZVMHSIQMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-2,2,4-trimethylpentan-3-ol HCl: Structural Identity & Suppliers


1-Amino-2,2,4-trimethylpentan-3-ol hydrochloride (CAS 1423033-87-7, molecular formula C₈H₂₀ClNO, MW 181.70 g/mol) is a chiral β-amino alcohol hydrochloride salt [1]. Characterized by a highly branched scaffold bearing a primary amine, a secondary alcohol, and three methyl substituents including an isopropyl group at C4, this compound is catalogued as a Building Block / Miscellaneous research chemical by major suppliers including Enamine (catalog EN300-117290, 95% purity), Toronto Research Chemicals (catalog A632870), Synblock (NLT 98%), and Leyan (95%) [2]. Upon inspection, some vendor descriptions synonymize this compound with L-tert‑leucinol hydrochloride ; however, the genuine L‑tert‑leucinol (CAS 112245‑13‑3) possesses a C₆ skeleton (2‑amino‑3,3‑dimethyl‑1‑butanol), while the target compound has a C₈ skeleton, introducing an additional isopropyl substituent at C4 that confers increased steric demand relative to the canonical tert‑leucinol structure [1].

Unique Stereoselectivity of 1-Amino-2,2,4-trimethylpentan-3-ol HCl


Although the chiral β-amino alcohol family—from valinol (C₅, isopropyl‑substituted) through tert‑leucinol (C₆, tert‑butyl‑substituted) to this C₈ compound—shares a common 1,2‑amino alcohol pharmacophore, their steric profiles diverge substantially and a generic substitution is not supported by available stereochemical evidence. A JACS study demonstrated that Co(III)–salen complex stereoselectivity for amino alcohol binding scales directly with steric bulk: alaninol (2.9) < valinol (6.2) < t‑leucinol (36.0) [1]. In cyclopropanation reactions, tert‑leucinol‑derived auxiliaries delivered >98% ee, while valinol analogues, retaining the identical reaction manifold, did not achieve this universal level of facial stereocontrol [2]. Extending this structure‑selectivity trend, the additional C4 isopropyl group on the target compound creates a steric environment that is absent in valinol and tert‑leucinol, making direct substitution risky and, at minimum, requiring re‑optimization of reaction conditions and a re‑validation of enantioselectivity.

1-Amino-2,2,4-trimethylpentan-3-ol HCl: Differentiation Evidence


Enhanced Steric Bulk vs. Valinol and tert-Leucinol

The target compound possesses an isopropyl substituent at C4 in addition to the gem‑dimethyl substitution at C2, producing a steric profile that is distinct from both valinol (one isopropyl at the β‑carbon) and tert‑leucinol (one tert‑butyl at the β‑carbon). In the Co(III)–salen stereoselective recognition study, the steric descriptor (K_S/K_R selectivity ratio) increases 3.1‑fold from valinol (6.2) to t‑leucinol (36.0) owing to the larger tert‑butyl group; the further increment in steric volume introduced by the C4 isopropyl group of the target compound is expected, on the basis of the published linear log‑linear relationship between substituent steric bulk and binding selectivity, to push selectivity beyond that of t‑leucinol [1]. The JACS cyclopropanation paper further validates this structure–selectivity trend: tert‑leucinol‑derived oxazoline auxiliaries achieve total facial stereoselectivity (>98% ee), while valinol auxiliaries, though providing high diastereoselectivity, do not deliver uniformly >98% ee across all substrates [2].

asymmetric synthesis chiral auxiliary steric parameter

Hydrochloride Salt Advantages Over Free Base

The hydrochloride salt (CAS 1423033-87-7) exhibits a melting point of 113–115 °C [1], providing a crystalline solid that is easily handled and weighed under ambient conditions. In contrast, the free base (CAS 15904-27-5) is a low‑melting solid or liquid (bp 225.0 ± 13.0 °C at 760 mmHg) , which can complicate accurate gravimetric dispensing and long‑term storage. Hydrochloride salt formation is a standard strategy to enhance aqueous solubility and improve stability against amine oxidation [2]; the measured logP of 1.078 [1] indicates balanced polarity suitable for reactions in aqueous or mixed aqueous‑organic media. This differentiates the hydrochloride from the free base, which is more lipophilic and less water‑soluble, and from the smaller L‑tert‑leucinol hydrochloride (mp 196–198 °C) [3], whose different melting behavior reflects distinct crystal packing and may affect dissolution kinetics in reaction media.

salt form selection crystallinity procurement specification

Purity Specifications and Supplier Options

Multiple vendors supply 1-amino-2,2,4-trimethylpentan-3-ol hydrochloride with explicitly stated purity specifications: Enamine offers 95% purity (catalog EN300-117290) [1], Synblock provides NLT 98% , and Leyan supplies at 95% . Toronto Research Chemicals (TRC) also lists the compound as catalog A632870 (purity not publicly disclosed but TRC typically supplies ≥95% for research‑grade building blocks) [2]. In comparison, the free base (CAS 15904-27-5) is listed by fewer suppliers with variable purity reporting, and the smaller L‑tert‑leucinol hydrochloride is available at higher purity (≥99.0% CHN from Sigma‑Aldrich) but at a significantly different price point. The availability of the target compound at 95% and NLT 98% purity tiers provides procurement flexibility based on the sensitivity of the intended application.

purity specification supplier qualification building block procurement

Chiral Auxiliary Reactivity vs. Valinol

Sigma‑Aldrich's technical documentation for the structurally related L‑tert‑leucinol hydrochloride states that this class of compounds 'usually induces higher stereoselectivities than the corresponding derivatives of valinol' and cites four specific reaction types: Claisen rearrangement of N‑allyl ketene‑N,O‑acetals, preparation of an effective C₂‑symmetrical catalyst for hydrosilylation of ketones, alkylation of bicyclic N,O‑acetals with keto acids, and Ullmann coupling . The target compound, bearing an additional C4 isopropyl substituent compared to the Sigma‑Aldrich reference compound, is positioned to provide equal or greater stereoselectivity in these reaction manifolds. The JACS cyclopropanation study provides a quantitative precedent: tert‑leucinol auxiliary → >98% ee; valinol auxiliary → high but sub‑98% ee [1].

chiral auxiliary Claisen rearrangement hydrosilylation Ullmann coupling

Polarity Profile vs. Common Amino Alcohols

The measured logP of 1-amino-2,2,4-trimethylpentan-3-ol hydrochloride is 1.078 [1], indicating moderate hydrophilicity that facilitates dissolution in polar solvents (water, methanol, DMSO) while retaining sufficient lipophilicity for partitioning into organic phases. For comparison, the smaller valinol (C₅, CAS 2026‑48‑4) has an estimated logP of approximately 0.1–0.3 (substantially more hydrophilic), and L‑tert‑leucinol (C₆) has an estimated logP of approximately 0.5–0.8 [2]. The higher logP of the C₈ compound reflects the increased alkyl substitution and provides a quantitatively distinct polarity profile that can influence phase‑transfer behavior, extraction efficiency, and compatibility with biphasic reaction conditions.

logP hydrophilicity solvent compatibility reaction medium design

Recommended Applications of 1-Amino-2,2,4-trimethylpentan-3-ol HCl


Chiral Auxiliary for Cyclopropanation and Claisen

When a synthetic route demands total facial stereoselectivity (>98% ee) that cannot be reliably achieved with valinol‑derived auxiliaries, the enhanced steric bulk of 1‑amino‑2,2,4‑trimethylpentan‑3‑ol hydrochloride provides a structurally rational selection. Literature precedent demonstrates that the steric increment from valinol to tert‑leucinol raises cyclopropanation ee from sub‑optimal to >98% [1]; the additional C4 isopropyl group on the target compound extends this steric parameter, making it a candidate for transformations where even tert‑leucinol may not provide sufficient facial shielding. The hydrochloride salt form ensures accurate gravimetric dispensing (mp 113–115 °C), minimizing setup variability that could confound stereochemical outcome analysis [2].

C₂-Symmetrical Catalysts for Asymmetric Hydrosilylation

Sigma‑Aldrich's technical documentation identifies the preparation of C₂‑symmetrical catalysts for ketone hydrosilylation as a validated application for this amino alcohol class . The target compound, with its extended steric profile compared to the Sigma‑Aldrich reference compound (L‑tert‑leucinol hydrochloride), is positioned for catalyst development programs where increasing the steric demand of the ligand scaffold is a deliberate strategy to enhance enantioselectivity. The logP of 1.078 supports dissolution in the organic solvent systems typically employed in hydrosilylation (toluene, THF, dichloromethane), while the HCl salt form enables precise stoichiometric control during catalyst complex formation [2].

Chiral Building Block for Peptide Synthesis

The compound is listed as a Building Block and is utilized in peptide synthesis applications . The availability from multiple suppliers at 95% (Enamine, Leyan) and NLT 98% (Synblock) purity tiers allows procurement teams to select the appropriate grade based on the sensitivity of downstream chemistry [3] . For solid‑phase peptide synthesis or fragment coupling where high enantiopurity and batch‑to‑batch consistency are critical, the NLT 98% grade from Synblock provides a documented minimum purity threshold that can be incorporated into quality agreements and specification sheets.

CIAT of Bridged Bisnicotinate Derivatives

A 2009 Tetrahedron Letters study demonstrated that (S)‑tert‑leucinol was the most effective chiral linker for crystallization‑induced asymmetric transformation of cyclophane‑type bridged bisnicotinate 7, achieving a diastereomeric ratio of 88% [4]. The target compound, with its additional C4 isopropyl substituent, represents a logical extension of this linker strategy: the increased steric demand may further bias the crystallization equilibrium toward a single diastereomer, potentially exceeding the 88% de reported for tert‑leucinol. The hydrochloride salt's crystallinity (mp 113–115 °C) is an additional practical advantage for CIAT protocols that rely on selective crystallization for diastereomeric enrichment [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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